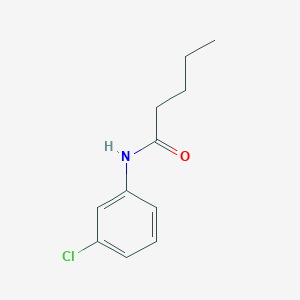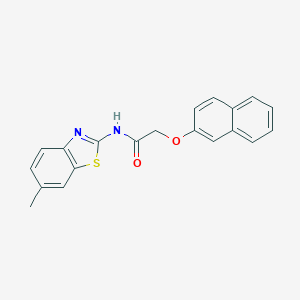![molecular formula C10H12N6O B291972 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B291972.png)
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a heterocyclic compound that contains a pyrimidine ring fused to a pyridine ring, with a morpholine group attached to the pyrimidine ring. This compound has shown promising results in various studies, making it a popular choice for researchers.
Mecanismo De Acción
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine works by inhibiting the activity of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine also inhibits the activity of the JAK/STAT pathway, which is involved in immune response and inflammation.
Biochemical and Physiological Effects:
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has been shown to have various biochemical and physiological effects on cells. It can induce apoptosis, or programmed cell death, in cancer cells. 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine also inhibits the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and signaling pathways, making it a useful tool for studying these pathways. 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine is also relatively easy to synthesize, making it readily available for use in experiments. However, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
There are several future directions for research involving 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine. One area of research is the development of 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine derivatives with improved potency and selectivity. Another area of research is the study of 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine in vivo, to better understand its effects in living organisms. Additionally, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine could be studied in combination with other drugs to determine if it has synergistic effects. Overall, 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has shown great promise as a tool for scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine can be synthesized using various methods, including the use of palladium-catalyzed Suzuki coupling reactions. This method involves the reaction of 4-bromo-7-(morpholin-4-yl)pyrimido[4,5-d]pyrimidine with phenylboronic acid in the presence of a palladium catalyst. Other methods include the use of N-alkylated pyrimidine derivatives and the reaction of 4,6-dichloro-5-nitropyrimidine with morpholine.
Aplicaciones Científicas De Investigación
7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. Studies have shown that 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has potent anti-cancer properties and can induce cell death in cancer cells. 7-(4-Morpholinyl)pyrimido[4,5-d]pyrimidin-4-amine has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C10H12N6O |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H12N6O/c11-8-7-5-12-10(15-9(7)14-6-13-8)16-1-3-17-4-2-16/h5-6H,1-4H2,(H2,11,12,13,14,15) |
Clave InChI |
NVTQTWYSTVDQFX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC=C3C(=NC=NC3=N2)N |
SMILES canónico |
C1COCCN1C2=NC=C3C(=NC=NC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)








